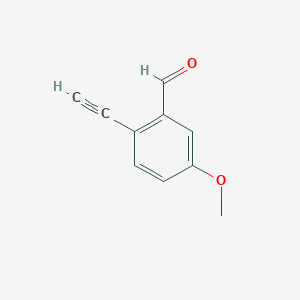

2-Ethynyl-5-methoxybenzaldehyde

Description

Contextual Significance in Synthetic Methodologies and Chemical Transformations

The primary synthetic route to 2-ethynyl-5-methoxybenzaldehyde hinges on the Sonogashira coupling reaction. gold-chemistry.orgwikipedia.orglibretexts.org This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing the title compound, this would typically involve the coupling of a 2-halo-5-methoxybenzaldehyde with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

The Sonogashira coupling is renowned for its mild reaction conditions, often conducted at room temperature, and its tolerance of a wide range of functional groups, making it an ideal method for the synthesis of complex molecules. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Variations of the reaction, including copper-free versions, have been developed to circumvent the formation of alkyne homocoupling byproducts. wikipedia.org

The starting material, a 2-halo-5-methoxybenzaldehyde, can be prepared from commercially available precursors. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be synthesized via the Reimer-Tiemann reaction of 4-methoxyphenol. wikipedia.org Subsequent halogenation would yield the desired 2-halo derivative.

Overview of Unique Structural Features Dictating Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the aldehyde, the ethynyl (B1212043) group, and the methoxy (B1213986) group, all positioned on a benzene (B151609) ring.

The aldehyde group is a classic electrophilic site, readily undergoing nucleophilic attack to form a wide range of products. It can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination.

The ortho-ethynyl group is a particularly reactive handle. The terminal alkyne provides a site for various transformations, including further Sonogashira couplings, click chemistry reactions (such as the copper-catalyzed azide-alkyne cycloaddition to form triazoles), and various cyclization reactions. nih.gov The proximity of the ethynyl group to the aldehyde function allows for intramolecular reactions, leading to the formation of heterocyclic systems.

The methoxy group at the 5-position is an electron-donating group, which influences the electron density of the aromatic ring and can affect the reactivity of the other functional groups.

This unique combination of functional groups in a specific spatial arrangement makes this compound a versatile precursor for the synthesis of a diverse range of complex molecules.

Research Landscape and Emerging Areas for this compound

The research landscape for ortho-alkynylbenzaldehydes, the class of compounds to which this compound belongs, is vibrant and expanding. A significant area of exploration is their use in the synthesis of heterocyclic compounds. frontiersin.org The intramolecular reaction between the aldehyde and the ethynyl group can be triggered by various reagents to yield substituted isochromenes, isoquinolines, and other fused ring systems.

Furthermore, these compounds are valuable substrates in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offering a highly efficient approach to molecular diversity. The aldehyde and ethynyl functionalities can participate in a variety of cascade reactions, leading to the rapid construction of intricate molecular frameworks.

Emerging applications for this class of compounds lie in materials science and medicinal chemistry. The rigid, linear nature of the ethynyl group can be exploited in the design of novel organic materials with interesting photophysical or electronic properties. In medicinal chemistry, the heterocyclic scaffolds readily accessible from ortho-alkynylbenzaldehydes are present in many biologically active natural products and pharmaceutical agents. nih.govfrontiersin.org

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical significance of this compound. It focuses on its synthesis, the influence of its structure on its chemical reactivity, and the current and potential research applications. The objective is to highlight the versatility of this compound as a building block in modern organic synthesis and to stimulate further research into its potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-ethynyl-5-methoxybenzaldehyde |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-7H,2H3 |

InChI Key |

FPJNILPFIYYEEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Ethynyl 5 Methoxybenzaldehyde and Its Functionalized Derivatives

Precursor-Based Synthesis Routes to 2-Ethynyl-5-methoxybenzaldehyde

The construction of the this compound framework can be efficiently achieved through several precursor-based methodologies. These routes primarily involve the introduction of the ethynyl (B1212043) group onto a pre-functionalized benzaldehyde (B42025) core.

Synthesis from Halogenated Benzaldehyde Precursors (e.g., 2-Bromo-5-methoxybenzaldehyde)

A prevalent and highly effective method for synthesizing this compound involves the Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this specific synthesis, the readily available precursor, 2-bromo-5-methoxybenzaldehyde, is coupled with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene. biosynth.comnih.govsigmaaldrich.com

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While the copper co-catalyst enhances reactivity, its presence can sometimes lead to the undesired formation of alkyne dimers through Glaser coupling. wikipedia.org To mitigate this, copper-free Sonogashira protocols have been developed. wikipedia.org The reaction conditions are generally mild, often conducted at room temperature in solvents like diethylamine, which also serves as the base to neutralize the hydrogen halide byproduct. wikipedia.org

The synthesis of the precursor, 2-bromo-5-methoxybenzaldehyde, can be accomplished by the formylation of p-bromoanisole using titanium tetrachloride and 1,1-dichloromethyl methyl ether. prepchem.com

Formation of the Ethynyl Moiety via Homologation Reactions (e.g., Corey-Fuchs Analogues from Aldehydes)

An alternative and powerful strategy for introducing the ethynyl group is through one-carbon homologation of an aldehyde, most notably via the Corey-Fuchs reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This two-step process begins with the conversion of an aldehyde to a 1,1-dibromoalkene. tcichemicals.com This transformation is achieved by reacting the aldehyde with a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgnih.gov

In the second step, the resulting dibromoalkene is treated with a strong base, such as butyllithium, which leads to the formation of the terminal alkyne. organic-chemistry.orgtcichemicals.com A key advantage of the Corey-Fuchs reaction is that the intermediate 1,1-dibromoalkene can often be isolated, and by careful selection of the base, the reaction can be stopped at the 1-bromoalkyne stage, providing a functional group ripe for further transformations. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

The presence of three distinct functional groups—ethynyl, aldehyde, and methoxy (B1213986)—in this compound offers a rich platform for a wide array of derivatization strategies, allowing for the expansion of its molecular complexity and utility.

Modifications of the Ethynyl Group for Expanded Functionality

The terminal alkyne is a particularly versatile handle for further chemical modifications. It can readily participate in a variety of coupling reactions, such as the Sonogashira reaction, to append different aryl or vinyl groups. Furthermore, the acidic proton of the terminal alkyne can be removed by a strong base to generate a lithium acetylide, which can then act as a nucleophile in reactions with various electrophiles.

Transformations of the Aldehyde Group to Diverse Moieties

The aldehyde group is a classic and highly reactive functional group that can be converted into a multitude of other functionalities. Standard transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding benzyl (B1604629) alcohol. wikipedia.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes.

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds, such as malononitrile, to form new carbon-carbon bonds and heterocyclic systems. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to transition metal-catalyzed reactions like the Sonogashira coupling, which is central to the synthesis of this compound. researchgate.net

Sustainable Solvents and Bases:

A key focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. researchgate.net Significant progress has been made in developing Sonogashira couplings that proceed in water or mixtures of water and organic solvents like isopropanol. researchgate.netrsc.org These systems not only reduce reliance on volatile organic compounds (VOCs) but can also simplify product isolation. Furthermore, harsh inorganic bases are being replaced with greener alternatives. One novel approach involves using a "Water Extract of Banana" (WEB), which contains potassium carbonate, as a mild and sustainable base for the reaction. researchgate.net

Copper-Free and Ligand-Free Systems:

The classic Sonogashira protocol uses a copper(I) co-catalyst, which can be toxic and lead to undesirable side reactions like alkyne homocoupling. Modern methods often focus on copper-free Sonogashira reactions, which mitigate these issues. researchgate.net The development of highly active palladium catalysts, including heterogeneous single-atom catalysts (SACs), allows the reaction to proceed efficiently without the copper co-catalyst. nih.gov In some cases, these advanced catalytic systems can also operate without the need for phosphine (B1218219) ligands, which are often air-sensitive and toxic.

Energy Efficiency and Catalyst Recycling:

The following table compares a traditional Sonogashira synthesis with a potential green alternative, highlighting the improvements based on green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Sonogashira Approach | Green Sonogashira Approach |

|---|---|---|

| Catalyst | Homogeneous Pd complex (e.g., Pd(PPh₃)₄), CuI co-catalyst | Heterogeneous, reusable Pd catalyst (e.g., Pd₁@NC), copper-free |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Water, water/alcohol mixtures, or bio-derived solvents |

| Base | Strong amine bases (e.g., Triethylamine, Diisopropylamine) | Mild inorganic bases (e.g., K₂CO₃) or natural extracts (e.g., WEB) |

| Conditions | Often requires inert (anaerobic) atmosphere | Can be performed under aerobic conditions |

| Workup | Solvent extraction, chromatography | Simple filtration to recover catalyst, reduced solvent waste |

| Reference | wikipedia.org | researchgate.netrsc.orgnih.gov |

By integrating these advanced strategies, the synthesis of this compound and its derivatives can be achieved with high precision and a significantly reduced environmental footprint.

Elucidating the Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Methoxybenzaldehyde

Cyclization Reactions Driven by the Aldehyde and Ethynyl (B1212043) Moieties

The proximate positioning of the aldehyde and ethynyl functionalities in 2-ethynyl-5-methoxybenzaldehyde facilitates a variety of intramolecular cyclization reactions. These transformations are pivotal in the construction of complex heterocyclic and polycyclic frameworks.

Intramolecular 6-endo-dig Cyclizations for Nitrogen-Containing Heterocycles (e.g., Isoquinoliniums)

The reaction of this compound with primary amines initially forms an imine intermediate. This intermediate can then undergo an intramolecular 6-endo-dig cyclization, a process that is instrumental in the synthesis of nitrogen-containing heterocycles such as isoquinoliniums. researchgate.net This type of cyclization is characterized by the attack of the imine nitrogen atom onto the internal carbon of the alkyne, leading to the formation of a six-membered ring.

Research has shown that under transition metal catalysis, the in situ generated 2-alkynylarylaldimines from the reaction between 2-alkynylarylaldehydes and primary amines readily undergo 6-endo-dig cyclizations to yield the corresponding isoquinoliniums. researchgate.net These isoquinoliniums are valuable intermediates for the synthesis of more complex heterocyclic structures. The reaction is generally regioselective, favoring the 6-endo-dig pathway. A study on the copper(I)-catalyzed benzannulation of terminal alkynes with 2-bromoaryl ketones and amides also highlights the exclusivity of the 6-endo-dig selectivity in forming 1-naphthylamines, a related class of nitrogen-containing aromatic compounds. acs.org

While not involving a nitrogen nucleophile, the electrochemical synthesis of isochromenes from 2-ethynylbenzaldehydes provides a clear example of a 6-endo-dig cyclization. In this process, the triple bond is activated, facilitating an intramolecular cyclization that leads to the formation of the six-membered isochromene ring system. nih.gov

Cascade and Domino Reactions Leading to Complex Polycyclic Frameworks

The reactivity of the dual functional groups in this compound makes it an ideal substrate for cascade and domino reactions, enabling the rapid assembly of intricate polycyclic structures from simple precursors. These reactions involve a sequence of intramolecular transformations that occur in a single pot, often with high atom economy and stereoselectivity.

A notable example is the copper-catalyzed domino annulation of 2-ethynylbenzaldehydes with α-bromocarbonyls. This reaction proceeds through a cascade of events to form polycyclic ketones in good to excellent yields. The versatility of this methodology has been demonstrated with a range of substituted 2-ethynylbenzaldehydes, indicating that the electronic nature of the substituents on the aromatic ring does not significantly hinder the reaction's success. rsc.org

In a similar vein, a copper-catalyzed domino four-component coupling and cyclization reaction involving 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a primary amine has been developed for the facile synthesis of 3-(aminomethyl)isoquinolines. This process showcases the power of multicomponent reactions to build molecular complexity in a single operation. polyu.edu.hk

The following table summarizes the scope of a copper-catalyzed domino annulation of various enynals, including substituted 2-ethynylbenzaldehydes, with diethyl α-allyl-α-bromomalonate to form polycyclic ketones.

Table 1: Scope of Copper-Catalyzed Domino Annulation of Enynals

| Entry | Enynal | Product | Yield (%) |

| 1 | 2-Ethynylbenzaldehyde | 3aa | 86 |

| 2 | 2-Ethynyl-4-methylbenzaldehyde | 3ba | 88 |

| 3 | 2-Ethynyl-5-methylbenzaldehyde | 3ca | 85 |

| 4 | 2-Ethynyl-4-methoxybenzaldehyde | 3da | 82 |

| 5 | 2-Ethynyl-5-fluorobenzaldehyde | 3ea | 80 |

| 6 | 2-Ethynyl-4-chlorobenzaldehyde | 3fa | 83 |

| 7 | 2-Ethynyl-5-chlorobenzaldehyde | 3ga | 81 |

| 8 | 2-Ethynyl-4-(trifluoromethyl)benzaldehyde | 3ha | 75 |

| 9 | 2-Ethynyl-5-(trifluoromethyl)benzaldehyde | 3ia | 72 |

Data sourced from Li, Y., et al. (2017). rsc.org

5-exo-dig Cyclization Processes in Heterocycle Formation

In addition to the 6-endo-dig pathway, this compound and its derivatives can also undergo 5-exo-dig cyclizations, leading to the formation of five-membered heterocyclic rings. The regioselectivity between the 5-exo-dig and 6-endo-dig pathways is often influenced by the reaction conditions, the nature of the catalyst, and the substituents on the aromatic ring.

For instance, the electrochemical 5-exo-dig aza-cyclization of 2-alkynylbenzamides has been shown to produce 3-hydroxyisoindolinone derivatives. rsc.org This reaction proceeds via a highly selective N-attacked radical cyclization. While this example starts from a benzamide (B126) rather than a benzaldehyde (B42025), it illustrates the feasibility of the 5-exo-dig cyclization for this class of compounds.

Similarly, a palladium-catalyzed 5-exo-dig hydroarylation of o-alkynyl biaryls has been reported to yield 9-benzylidene-9H-fluorene derivatives. mdpi.com This reaction demonstrates the utility of the 5-exo-dig cyclization in forming carbocyclic systems. The electronic properties of the substituents on the aryl rings can influence the reaction rate and yield.

Addition Reactions to the Aldehyde Carbonyl Group

The aldehyde group in this compound is a key site for nucleophilic attack, leading to a variety of addition products and serving as a gateway for subsequent transformations.

Nucleophilic Addition Reactions and Their Scope

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition. polyu.edu.hk The presence of the electron-donating methoxy (B1213986) group at the 5-position can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. Conversely, the electron-withdrawing ethynyl group at the 2-position can enhance its reactivity towards nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. nih.gov Subsequent protonation of the alkoxide yields an alcohol. The scope of nucleophiles that can add to the aldehyde is broad and includes organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines.

Imine Formation and Subsequent Intramolecular Cyclizations

The reaction of this compound with primary amines is a classic example of nucleophilic addition, leading to the formation of an imine (a compound containing a carbon-nitrogen double bond). polyu.edu.hk This reaction is typically reversible and acid-catalyzed. The formation of the imine is a crucial step that sets the stage for subsequent intramolecular cyclizations.

A significant application of this reactivity is the N-terminal selective modification of peptides and proteins. Research has demonstrated that 2-ethynylbenzaldehydes, including this compound, can selectively react with the N-terminal amino group of a peptide to form an imine. This is followed by a spontaneous intramolecular cyclization with the proximal alkyne group to yield a stable isoquinolinium conjugate. mdpi.com The presence of electron-donating substituents, such as the methoxy group in this compound, has been shown to enhance the conversion and selectivity of this reaction. mdpi.com

The following table presents the conversion rates for the N-terminal modification of a model peptide with various 2-ethynylbenzaldehydes, highlighting the favorable effect of electron-donating groups.

Table 2: N-Terminal Peptide Modification with Substituted 2-Ethynylbenzaldehydes

| Entry | 2-Ethynylbenzaldehyde Derivative | Conversion (%) |

| 1 | 2-Ethynylbenzaldehyde | 68 |

| 2 | This compound | 86 |

| 3 | 2-Ethynyl-4-methoxybenzaldehyde | 85 |

| 4 | 2-Ethynyl-4-hydroxy-5-methoxybenzaldehyde | 82 |

| 5 | 2-Ethynyl-4,5-dimethoxybenzaldehyde | 84 |

| 6 | 2-Ethynyl-5-fluorobenzaldehyde | 78 |

| 7 | 2-Ethynyl-4-chlorobenzaldehyde | 75 |

| 8 | 2-Ethynyl-5-(trifluoromethyl)benzaldehyde | 65 |

Data adapted from Deng, J., et al. (2020). mdpi.com

Cross-Coupling Methodologies Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a key handle for the construction of more complex molecular architectures through the formation of new carbon-carbon bonds.

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.orgwikipedia.org The reaction can be carried out under mild conditions, which has allowed for its use in the synthesis of complex molecules. acs.orgwikipedia.org

The general scheme for a Sonogashira coupling involving this compound is depicted below:

Scheme 1: General Sonogashira coupling of this compound with an aryl halide.

The efficiency and outcome of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, reaction conditions, and the nature of the coupling partners. While specific data for this compound is not extensively reported, the reactivity of substituted phenylacetylenes provides valuable insights. A combination of gold and palladium catalysts has been shown to be highly effective for the Sonogashira coupling of a wide range of aryl and heteroaryl halides, demonstrating high selectivity and functional group tolerance. organic-chemistry.org

Below is a representative table illustrating the yields of Sonogashira reactions with various substituted aryl halides, demonstrating the versatility of this methodology.

| Aryl Halide Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |

| Iodobenzene | PdCl₂(PPh₃)₂/CuI | Triethylamine | - | High | libretexts.org |

| 4-Iodoanisole | Pd/P-t-Bu₃/CuI | Amine | - | >95 | acs.org |

| 2-Bromotoluene | Pd/t-BuPCy₂/CuI | Amine | - | ~90 | acs.org |

| 4-Chloronitrobenzene | Pd(OAc)₂/SPhos/CuI | Dioxane | K₂CO₃ | ~85 | organic-chemistry.org |

| 1-Iodonaphthalene | AuCl(PPh₃)/PdCl₂(PPh₃)₂ | DMF | Cs₂CO₃ | 94 | organic-chemistry.org |

| Table 1: Illustrative Yields of Sonogashira Coupling Reactions with Various Aryl Halides. |

In recent years, there has been a growing interest in developing metal-free coupling reactions to avoid the use of potentially toxic and expensive transition metals. preprints.org These methods often rely on the use of alternative activating agents or reaction conditions to facilitate carbon-carbon bond formation.

For terminal alkynes like this compound, several metal-free approaches have been developed. One such strategy involves the use of hypervalent iodine reagents to activate the alkyne for subsequent coupling with a nucleophile. rsc.orgscispace.com For instance, unsymmetrical 1,3-diynes can be synthesized by reacting a terminal alkyne with an ethynyl-benziodoxolone in the presence of a strong base like n-butyllithium. scispace.com

Another avenue for metal-free C-C bond formation is the direct dehydrative coupling of alcohols with C-H nucleophiles, which is an atom-economical and environmentally benign approach. rsc.org While not directly involving the ethynyl group, the aldehyde functionality of this compound could potentially be a site for such reactions. More relevant to the alkyne, metal-free reductive coupling reactions between boronic acids and tosylhydrazones, which can be derived from aldehydes, have also been reported. nih.gov

The table below summarizes some general metal-free approaches that could potentially be applied to this compound.

| Reaction Type | Reagents | Potential Product | Reference |

| Diyne Synthesis | Terminal Alkyne, Ethynyl-benziodoxolone, n-BuLi | Unsymmetrical 1,3-Diyne | scispace.com |

| Dehydrogenative Coupling | Aldehyde, N-Heterocycle, PIFA, TMSN₃ | α- or γ-Substituted Heterocycle | acs.org |

| Reductive Coupling | Tosylhydrazone, Boronic Acid | Disubstituted Alkane | nih.gov |

| Table 2: Examples of Metal-Free Carbon-Carbon Bond Forming Reactions. |

Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of coupling reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring. The aldehyde group (-CHO), on the other hand, is an electron-withdrawing group.

In the context of the Sonogashira reaction, electron-donating groups on the arylacetylene component can sometimes decrease the reaction rate. nih.gov Conversely, electron-withdrawing groups on the aryl halide partner generally accelerate the reaction. nih.gov Therefore, the electronic nature of the coupling partner for this compound will play a crucial role in the reaction kinetics.

Steric hindrance is another critical factor. Bulky substituents near the reaction center, either on the alkyne or the aryl halide, can significantly impact the efficiency of the coupling. acs.orgnih.gov For instance, aryl bromides with substituents in the ortho position often require more catalyst and may result in lower yields compared to their para-substituted counterparts. acs.org The aldehyde group at the 2-position of this compound introduces some steric bulk, which could influence the approach of the palladium catalyst and the aryl halide.

The table below outlines the expected influence of different substituent types on the reactivity of Sonogashira couplings.

| Substituent on Aryl Halide | Electronic Effect | Steric Effect | Expected Impact on Reactivity with this compound | Reference |

| Electron-withdrawing (e.g., -NO₂) | Accelerates oxidative addition | Minimal | Increased reaction rate | nih.gov |

| Electron-donating (e.g., -OCH₃) | Slows oxidative addition | Minimal | Decreased reaction rate | nih.gov |

| Bulky ortho-substituent (e.g., -CH₃) | Minimal | Hinders catalyst approach | Decreased reaction rate and yield | acs.org |

| Table 3: Influence of Substituents on Sonogashira Reactivity. |

Detailed Mechanistic Investigations via Kinetic and Isotopic Studies

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, are crucial for understanding the reaction pathways of this compound. While specific studies on this exact compound are scarce, the general mechanisms of relevant reactions provide a solid framework for understanding its behavior.

For the Sonogashira reaction, the catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) species. wikipedia.org Kinetic studies on Sonogashira reactions have been performed to determine activation enthalpies and entropies, providing insights into the transition states of the reaction. nih.govresearchgate.net For example, high-throughput kinetic studies have been used to analyze the coupling of phenylacetylene (B144264) with various substituted aryl bromides. nih.gov

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in a multicomponent reaction involving a similar compound, 2-(phenylethynyl)benzaldehyde, mechanistic studies including quantum chemical calculations have been performed to understand the formation of different cyclic products. rsc.org Such studies can help to distinguish between different proposed reaction pathways.

The following table presents key mechanistic data from studies on analogous reactions, which can be extrapolated to understand the reactivity of this compound.

| Study Type | Reaction | Key Finding | Implication for this compound | Reference |

| Kinetic Analysis | Sonogashira of ArX with Phenylacetylene | ΔH≠ and ΔS≠ determined for different ArX | Provides an estimate of the activation barriers for coupling reactions. | nih.gov |

| Mechanistic Study | Multicomponent reaction of 2-(phenylethynyl)benzaldehyde | Catalyst-dependent selective formation of different products | Highlights the potential for selective synthesis of complex molecules. | rsc.org |

| DFT Calculations | Sonogashira Reaction | Correlation between ΔH≠ and HOMO energies of ArX | Allows for prediction of reactivity based on electronic properties. | nih.gov |

| Table 4: Mechanistic Insights from Related Studies. |

Advanced Applications of 2 Ethynyl 5 Methoxybenzaldehyde As a Strategic Building Block in Organic Synthesis

Versatile Precursor for Diverse Heterocyclic Scaffoldspolyu.edu.hkbham.ac.uk

The presence of both an aldehyde and an ethynyl (B1212043) group in an ortho relationship makes 2-ethynyl-5-methoxybenzaldehyde an ideal substrate for a variety of cyclization reactions. These intramolecular and intermolecular transformations provide efficient pathways to a wide array of heterocyclic systems. The aldehyde group can readily form imines or participate in condensations, while the alkyne moiety is a versatile partner for additions and transition-metal-catalyzed coupling and annulation reactions. bham.ac.ukresearchgate.net This dual reactivity is the foundation for its utility in constructing complex ring systems, including those containing nitrogen, which are of significant interest in materials science and medicinal chemistry. bham.ac.uk

Construction of Fused Aromatic and Heteroaromatic Systemsbham.ac.ukkyoto-u.ac.jp

A significant application of this compound is in the synthesis of polycyclic aromatic and heteroaromatic compounds. These fused systems are often challenging to construct through traditional linear synthetic routes. However, the compound's structure is perfectly primed for cascade or domino reactions that rapidly build molecular complexity.

One notable example is the copper-catalyzed annulation reaction between a derivative of this compound and 1,8-diaminonaphthalene (B57835). kyoto-u.ac.jp In this process, the aldehyde first reacts with one of the amino groups of the diamine, and a subsequent intramolecular cyclization involving the second amino group and the alkyne, followed by oxidation, leads to the formation of a highly fused, nitrogen-containing perimidine system. Specifically, this compound is first converted to 2-[(2-bromophenyl)ethynyl]-5-methoxybenzaldehyde via a Sonogashira coupling. This intermediate then undergoes a copper-catalyzed reaction with 1,8-diaminonaphthalene to yield a complex dihydroisoquinolino[2,1-a]perimidine derivative. kyoto-u.ac.jp

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

|---|

This table showcases a specific example of constructing a complex fused heteroaromatic system starting from a derivative of this compound. Data sourced from kyoto-u.ac.jp.

This strategy highlights how the compound can be elaborated and then used in cyclization reactions to create large, planar aromatic systems that are of interest for applications in materials science, such as organic electronics.

Synthesis of Complex Bioactive Molecule Fragmentspolyu.edu.hkpolyu.edu.hkdntb.gov.ua

The utility of this compound extends to the synthesis of fragments relevant to bioactive molecules, particularly in the field of bioconjugation. polyu.edu.hkpolyu.edu.hk The selective reaction of the aldehyde group with specific functionalities on biomolecules, such as the N-terminus of proteins, allows for the introduction of an alkyne handle for further modifications. polyu.edu.hkpolyu.edu.hk

A key application is the selective modification of the N-terminus of proteins and peptides. polyu.edu.hkpolyu.edu.hk The α-amino group at the N-terminus of a protein is generally more nucleophilic than the ε-amino groups of lysine (B10760008) residues at a slightly acidic pH. This difference can be exploited to achieve a selective reaction with 2-ethynylbenzaldehydes. In one study, this compound was used to modify a therapeutic recombinant Bacillus caldovelox arginase mutant (BCArg). polyu.edu.hkpolyu.edu.hk The resulting bioconjugate, where the aldehyde formed a linkage with the N-terminus of the enzyme, retained enzymatic and cytotoxic activities comparable to the unmodified enzyme. polyu.edu.hkpolyu.edu.hk

Table 2: Bioactive Molecule Modification with this compound

| Biomolecule | Modifying Reagent | Purpose | Outcome |

|---|

This table illustrates the use of this compound in creating a bioactive protein fragment with retained functionality. Data sourced from polyu.edu.hkpolyu.edu.hk.

This modification introduces a terminal alkyne into the protein structure, which can then be used for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like fluorescent dyes or drug payloads. polyu.edu.hkpolyu.edu.hk This demonstrates the role of this compound as a crucial linker in creating complex and functional bioactive entities.

Role in Multicomponent Reactions for High Structural Complexity and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. While specific literature detailing the use of this compound in a classical MCR is limited, the general class of o-alkynylbenzaldehydes is known to participate in such transformations. bham.ac.ukacs.org

For instance, copper-catalyzed four-component reactions involving an o-alkynylbenzaldehyde, a sulfonyl azide (B81097), an amine, and a terminal alkyne have been developed to synthesize complex isoquinoline-fused heterocycles. acs.org These cascade reactions leverage the reactivity of both the aldehyde and the alkyne in a sequential manner to build intricate molecular scaffolds in a single pot. Given its structure, this compound is a prime candidate for such MCRs, offering a pathway to highly substituted, fused heterocyclic systems.

Strategies for Accessing Chiral Molecules from this compound

The development of synthetic strategies to produce chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. While this compound is achiral, its functional groups offer potential anchor points for asymmetric transformations.

Currently, there is a lack of specific, well-documented strategies in the scientific literature for the direct enantioselective or diastereoselective transformation of this compound into a chiral product. However, general methodologies applied to similar structures suggest potential avenues. For example, the alkyne can be complexed to a metal, such as in a hexacarbonyldicobalt complex. acs.orgnih.gov Subsequent reactions, like the Hosomi-Sakurai allylation, can proceed on these complexed aldehydes. While not strictly an asymmetric synthesis, such reactions can create new stereocenters and result in diastereomeric products, as evidenced by the formation of diastereotopic protons in the product. nih.gov Further development in organocatalysis or chiral transition metal catalysis could unlock the potential for direct asymmetric additions to either the aldehyde or the alkyne of this compound, representing an area ripe for future investigation. bham.ac.uk

Engagement of 2 Ethynyl 5 Methoxybenzaldehyde in Chemical Biology and Bioconjugation

N-Terminal Selective Modification of Peptides and Proteins

2-Ethynyl-5-methoxybenzaldehyde is part of a class of reagents known as 2-ethynylbenzaldehydes (2-EBA) used for the highly selective modification of the N-terminus of peptides and proteins. polyu.edu.hknih.gov This selectivity is crucial in bioconjugation as it allows for the creation of homogenous products with a single modification site, avoiding the random labeling of other reactive groups within the biomolecule, such as the ε-amino group of lysine (B10760008) residues. polyu.edu.hkrsc.org

The reaction proceeds via the formation of a stable isoquinolinium salt at the N-terminal amine. nih.gov Research has shown that 2-EBA reagents bearing electron-donating substituents, such as the methoxy (B1213986) group in this compound, exhibit excellent N-terminal selectivity. polyu.edu.hknih.gov This method provides a powerful strategy for producing precisely defined bioconjugates. polyu.edu.hknih.gov For instance, a recombinant arginase mutant modified with this compound was found to retain comparable enzymatic and cytotoxic activity to its unmodified counterpart, demonstrating the biocompatibility of this modification. polyu.edu.hknih.gov

The efficiency and selectivity of N-terminal modification using 2-ethynylbenzaldehydes are highly dependent on the reaction conditions. Optimization studies have revealed that the reaction achieves excellent N-terminal selectivity when performed in a slightly acidic aqueous buffer. polyu.edu.hknih.gov

Key optimized reaction conditions are summarized in the table below.

| Parameter | Condition | Rationale |

| Solvent | Phosphate-buffered saline (PBS) | Mimics physiological conditions and provides buffering capacity. |

| pH | Slightly acidic | Promotes selective reaction at the N-terminus over other nucleophilic sites like lysine side chains. polyu.edu.hknih.gov |

| Reagent Structure | Electron-donating substituents | The methoxy group on this compound enhances N-terminal selectivity. polyu.edu.hknih.gov |

These conditions ensure high conversion rates and minimize non-specific side reactions, which is critical for the preparation of functional bioconjugates for sensitive biological applications.

The N-terminal modification methodology using 2-ethynylbenzaldehydes has been successfully applied to a diverse range of peptide and protein substrates. This demonstrates the broad applicability and robustness of the technique. polyu.edu.hknih.gov

Initial studies often utilize model peptides to establish the selectivity of the reaction. A library of peptides with the sequence XSKFR, where 'X' represents each of the 20 natural amino acids, was used to confirm the high N-terminal selectivity of a related 2-ethynylbenzaldehyde, achieving up to >99:1 selectivity for the α-amino group over the ε-amino group of the internal lysine. polyu.edu.hknih.gov

Beyond small peptides, the method has been successfully extended to larger, more complex proteins, including enzymes.

Table of Modified Protein Substrates

| Protein Substrate | Class/Function | Significance |

|---|---|---|

| Lysozyme | Enzyme (hydrolase) | Demonstrates applicability to globular proteins. polyu.edu.hknih.gov |

| Ribonuclease A | Enzyme (nuclease) | Further validates the method on a well-characterized enzyme. polyu.edu.hknih.gov |

The successful modification of these proteins highlights the utility of this compound for creating complex bioconjugates without compromising the protein's native structure and function. polyu.edu.hknih.gov

Post-Modification Strategies Utilizing the Ethynyl (B1212043) Handle (e.g., Click Chemistry)

A key advantage of using this compound is the introduction of a terminal alkyne (ethynyl) group onto the N-terminus of the biomolecule. polyu.edu.hk This alkyne serves as a bioorthogonal handle, meaning it is chemically inert to most biological functionalities but can react selectively with a specific partner group. nih.gov This allows for a second, highly specific modification step. polyu.edu.hk

The most prominent post-modification strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". irjweb.comnih.gov This reaction forms a stable triazole linkage between the alkyne-modified protein and a molecule carrying an azide (B81097) group. irjweb.com

This two-step approach has been demonstrated effectively:

N-terminal Modification : A protein, such as the BCArg mutant, is first labeled with this compound. polyu.edu.hk

Click Reaction : The resulting alkyne-modified protein is then reacted with an azide-containing molecule, such as rhodamine azide. polyu.edu.hk

This process successfully attaches the rhodamine fluorophore to the protein's N-terminus, showcasing the high functional group compatibility of the entire process. polyu.edu.hk The ability to "click" on various functionalities—such as fluorescent dyes, imaging agents, or drug molecules—makes this a highly versatile platform for creating custom bioconjugates. irjweb.comnih.gov

Design and Synthesis of Functional Bioconjugates for Specific Biological Probes

The combination of selective N-terminal modification and subsequent click chemistry enables the rational design and synthesis of sophisticated functional bioconjugates. These bioconjugates can be tailored for use as specific biological probes to study cellular processes or for targeted therapeutic applications.

The synthesis of a fluorescently labeled BCArg mutant is a prime example. polyu.edu.hk By attaching a rhodamine azide to the alkyne handle introduced by this compound, researchers created a protein-fluorophore conjugate. polyu.edu.hk Such a probe could be used for:

Cellular Imaging : Tracking the localization and uptake of the therapeutic enzyme within cells.

Binding Studies : Quantifying interactions with cellular targets.

Pharmacokinetic Analysis : Monitoring the distribution and clearance of the protein in a biological system.

The versatility of the ethynyl handle allows for the attachment of a wide array of functional molecules beyond fluorophores. This modularity is a significant advantage, as it allows for the creation of a diverse library of probes from a single alkyne-modified protein intermediate.

Potential Functional Moieties for Bioconjugation via Click Chemistry

| Functional Moiety | Class | Potential Application |

|---|---|---|

| Fluorescent Dyes (e.g., Rhodamine) | Imaging Agent | Cellular tracking, fluorescence microscopy |

| Biotin | Affinity Tag | Protein purification, pull-down assays |

| Polyethylene Glycol (PEG) | Polymer | Improving solubility, increasing circulation half-life |

| Targeting Ligands (e.g., Peptides, Aptamers) | Drug Delivery | Directing the bioconjugate to specific cells or tissues irjweb.com |

| Radionuclides (via chelators) | Imaging/Therapeutic Agent | PET imaging, targeted radiotherapy nih.gov |

This strategic approach, initiated by the reaction with this compound, provides a powerful and adaptable platform for developing advanced tools in chemical biology and medicine.

Spectroscopic and Computational Characterization of 2 Ethynyl 5 Methoxybenzaldehyde and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D, 2D, ¹H, ¹³C)

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or 2D correlation spectra (e.g., COSY, HSQC, HMBC), for 2-ethynyl-5-methoxybenzaldehyde could be located in the public domain. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition through precise mass measurement, and fragmentation patterns from tandem MS (MS/MS) experiments are not available. This information is critical for structural elucidation and for understanding the compound's behavior under ionization.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Specific experimental IR and Raman spectra for this compound are not documented. These analyses would provide a "vibrational fingerprint" of the molecule, identifying characteristic stretching and bending frequencies for its key functional groups, such as the carbonyl (C=O) of the aldehyde, the carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group, and the C-O bonds of the methoxy (B1213986) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no available UV-Vis spectroscopic data for this compound. This technique is used to study the electronic transitions within the molecule, providing insights into the extent of conjugation between the aromatic ring, the aldehyde, and the ethynyl group.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State Determination

No XPS data for this compound has been found. XPS analysis would be used to determine the elemental composition of the compound's surface and the chemical and electronic states of the constituent atoms (carbon and oxygen).

Advanced Diffraction Techniques for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Studies

A search for theoretical studies or computational chemistry reports on this compound yielded no results. Such studies, often using methods like Density Functional Theory (DFT), would provide optimized molecular geometry, predicted spectroscopic data (NMR, IR, UV-Vis), and insights into the molecule's electronic structure (e.g., HOMO-LUMO energies, electrostatic potential maps).

Until such data is generated and published in peer-reviewed sources, a scientifically accurate and detailed article on the spectroscopic and computational characterization of this compound cannot be fully realized.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important method for investigating the electronic structural characteristics of molecules. nih.gov It allows for the effective study of energetic properties such as ionization energy, electron affinity, and bond strength. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key reactivity descriptors can be determined. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. researchgate.netresearchgate.net

For instance, in a study of clevudine (B1669172) and telbivudine, DFT calculations at the B3LYP/6-311G++(d,p) level of theory were used to determine their global reactivity descriptors. nih.gov The energy gaps were found to be 4.1653 eV and 6.6865 eV, respectively, suggesting differing levels of reactivity. nih.gov Similarly, for 4-hydroxy-3-methoxybenzaldehyde, the HOMO and LUMO energies were calculated to be -6.413 eV and -1.873 eV, respectively, indicating charge transfer within the molecule. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties and electronic transitions. bohrium.combenasque.org It is a valuable tool for simulating UV-Vis absorption spectra and understanding the nature of electronic excitations, such as π→π* transitions. nih.gov TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the electronic transition. researchgate.netscielo.org.za

Computational studies on various benzaldehyde (B42025) derivatives and other organic molecules have demonstrated the utility of DFT and TD-DFT in predicting their electronic behavior. These methods are frequently employed to understand reaction mechanisms, such as cycloaddition reactions, by analyzing potential energy surfaces and activation barriers. rsc.org

Table 1: Calculated Electronic Properties of Various Organic Molecules Using DFT

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Clevudine | B3LYP/6-311G++(d,p) | -8.2629 | -4.0976 | 4.1653 |

| Telbivudine | B3LYP/6-311G++(d,p) | -7.0422 | -0.3551 | 6.6865 |

| 4-hydroxy-3-methoxybenzaldehyde | B3LYP/6–311 ++ G (d, p) | -6.413 | -1.873 | 4.54 |

This table presents a selection of calculated electronic properties for different molecules to illustrate the application of DFT. The values are sourced from referenced computational studies. nih.govresearchgate.net

Quantum Chemical Calculations for Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, particularly using DFT, are widely used to simulate various spectroscopic properties, providing valuable insights that complement experimental data. scielo.org.zaepstem.net These simulations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic characteristics.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.zaepstem.net Theoretical chemical shifts are often correlated with experimental values to validate the computational method and aid in signal assignment. epstem.net For example, in a study of a thiazolidin-4-one derivative, the calculated ¹³C NMR chemical shifts showed good agreement with the experimental data, with the carbonyl carbon exhibiting the highest chemical shift. scielo.org.za

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.zamdpi.com The calculated harmonic frequencies are often scaled to better match the experimental anharmonic frequencies. nih.gov Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching or bending of particular bonds. nih.govmdpi.com For instance, the characteristic C=O stretching vibration in a carbohydrazide (B1668358) compound was calculated at 1684 cm⁻¹ and observed in the FTIR spectrum at 1686 cm⁻¹. nih.gov

UV-Vis Spectroscopy: TD-DFT is the primary method for simulating UV-Vis spectra. bohrium.comscielo.org.za It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probability of the electronic transition. nih.govscielo.org.za These calculations help in assigning the observed absorption bands to specific electronic transitions, such as HOMO→LUMO or π→π* transitions. scielo.org.za For example, the UV-Vis spectrum of a thiazolidin-4-one derivative was simulated, and the calculated absorption peaks were assigned to specific molecular orbital transitions. scielo.org.za

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazolidin-4-one Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-31G(d,p)) |

| ¹³C NMR (C=O) | 165.87 ppm | 159.32 ppm |

| IR (C=O stretch) | 1713 cm⁻¹ | 1725 cm⁻¹ |

| UV-Vis (λmax) | Not specified | 342.90 nm, 405.85 nm, 522.01 nm |

This table showcases the correlation between experimental and DFT-calculated spectroscopic data for a representative organic molecule, as reported in a computational chemistry study. scielo.org.za

Investigation of Excited-State Dynamics and Proton Transfer Processes

The study of excited-state dynamics, including processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), is crucial for understanding the photophysical and photochemical behavior of molecules. bohrium.comresearchgate.net These processes are often investigated using a combination of steady-state and time-resolved spectroscopy, complemented by theoretical calculations using methods like TD-DFT. researchgate.net

ESIPT is a fundamental photochemical reaction where a proton moves from one part of a molecule to another in the excited state. bohrium.comresearchgate.net This can lead to the formation of a different species (a tautomer) with distinct photophysical properties, such as dual fluorescence emission. bohrium.com The solvent environment can play a significant role in influencing ESIPT processes. bohrium.com

For example, the excited-state behavior of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde was studied using DFT and TD-DFT to explore its ESIPT processes in different solvents. bohrium.com In other systems, a competition between ICT and ESIPT has been observed. researchgate.net For instance, in 4-diethylamino-2-hydroxy-benzaldehyde, the ICT process was found to be suppressed by the ESIPT process. researchgate.net

Computational methods are used to map the potential energy surfaces of the ground and excited states to understand the energy barriers and pathways for these processes. bohrium.com The study of conical intersections, where different electronic states become degenerate, is also important for understanding ultrafast internal conversion processes. princeton.edu These theoretical investigations provide a molecular-level understanding of the complex dynamics that occur after a molecule absorbs light.

Exploration of 2 Ethynyl 5 Methoxybenzaldehyde in Materials Science and Supramolecular Chemistry

Utilization as a Monomer or Ligand in Polymer Synthesis and Materials Engineering

The presence of the terminal alkyne and aldehyde functionalities in 2-ethynyl-5-methoxybenzaldehyde allows for its use as a monomer in various polymerization reactions. The ethynyl (B1212043) group can participate in polymerization reactions such as click chemistry, cyclotrimerization, and Sonogashira cross-coupling, leading to the formation of highly conjugated polymers. These polymers are of interest for their potential applications in organic electronics and photonics.

Furthermore, the benzaldehyde (B42025) group can be modified or directly involved in polymerization processes, for example, through condensation reactions. This dual reactivity provides a pathway to create complex polymer architectures, including linear, branched, and cross-linked structures. The methoxy (B1213986) group, an electron-donating substituent, can influence the electronic properties and solubility of the resulting polymers.

In materials engineering, this compound can also function as a ligand for the synthesis of coordination polymers. The aldehyde and ethynyl groups can coordinate with metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The properties of these materials can be tuned by the choice of the metal center and the coordination geometry.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The bifunctional nature of this compound makes it a suitable candidate for an organic linker in the synthesis of MOFs and other coordination polymers. mdpi.com The aldehyde and ethynyl groups can coordinate to metal centers, creating diverse network topologies. mdpi.com

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. jchemrev.comjchemrev.com The choice of solvent, temperature, and reaction time can influence the resulting MOF structure and properties. jchemrev.com The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. mdpi.com For instance, MOFs have been investigated for the adsorptive removal of volatile organic compounds. rsc.org The functional groups within the pores, such as the methoxy and ethynyl groups from the this compound linker, can provide specific binding sites for guest molecules. rsc.org

The aldehyde functionality can also be a site for post-synthetic modification, allowing for the introduction of other functional groups within the MOF structure. scinito.ai This can be used to tailor the chemical and physical properties of the MOF for specific applications.

| MOF Synthesis Methods | Description | Key Parameters |

| Solvothermal/Hydrothermal | Metal salt and organic linker are heated in a solvent in a sealed vessel. jchemrev.com | Solvent, Temperature, Reaction Time jchemrev.com |

| Mechanochemical | Grinding the metal salt and organic linker together, often with a small amount of solvent. jchemrev.com | Grinding speed, Time |

| Microwave-assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture. jchemrev.com | Microwave power, Time |

| Sonochemical | Employs high-intensity ultrasound to induce the formation of crystals. jchemrev.comjchemrev.com | Ultrasonic power, Time |

Design of Optoelectronic and Functional Materials Based on Conjugated Systems

The ethynyl group in this compound provides a key element for constructing extended π-conjugated systems. Through reactions like the Sonogashira coupling, this molecule can be linked with other aromatic or heteroaromatic units to create polymers and oligomers with tailored electronic and optical properties. The resulting conjugated materials often exhibit interesting photophysical phenomena, such as fluorescence and phosphorescence, making them suitable for applications in optoelectronic devices.

The combination of the electron-donating methoxy group and the electron-withdrawing aldehyde group can create a "push-pull" system within the molecule, which can enhance its nonlinear optical properties. This makes materials derived from this compound candidates for applications in optical communications and data storage.

Furthermore, the aldehyde group can be used to anchor these conjugated systems onto surfaces or to incorporate them into larger supramolecular assemblies, enabling the fabrication of functional devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the aromatic backbone makes this class of materials highly versatile.

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. This compound possesses functional groups that can actively participate in these interactions, making it a valuable tool for the construction of complex supramolecular architectures.

Role in Non-Covalent Interactions for Self-Assembly (e.g., Hydrogen Bonding, Pi-Stacking)

The aldehyde group of this compound can act as a hydrogen bond acceptor, while the aromatic ring and the ethynyl group can participate in π-π stacking interactions. nih.govrsc.orgresearchgate.net These non-covalent forces are crucial in directing the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. rsc.org

The interplay of hydrogen bonding and π-π stacking can lead to the formation of various supramolecular motifs, such as tapes, sheets, and columnar structures. kyoto-u.ac.jp The methoxy group can also influence the packing of the molecules in the solid state through weaker interactions like C-H···O hydrogen bonds. The ability to control the self-assembly process by tuning these non-covalent interactions is a key aspect of crystal engineering and the design of new materials with desired properties. rsc.org

Development of Host-Guest Systems and Molecular Recognition Platforms

The defined shape and electronic properties of molecules derived from this compound can be utilized to create host molecules for the recognition and binding of specific guest species. aalto.fi By incorporating this building block into larger macrocyclic or cage-like structures, cavities can be designed that are complementary in size, shape, and chemical nature to a target guest molecule. researchgate.net

Construction of Molecular Machines and Devices

Molecular machines are single molecules or small groups of molecules that can perform a specific function, often involving mechanical motion, in response to an external stimulus. The conformational flexibility and the potential for controlled intermolecular interactions make derivatives of this compound interesting components for the design of such systems.

While direct applications of this compound in molecular machines are not yet widely reported, its functional groups offer handles for integration into more complex systems. For example, the ethynyl group could act as an axle in a molecular rotor, or the aldehyde could be part of a switchable hydrogen-bonding motif. The principles of supramolecular chemistry, particularly the controlled self-assembly and host-guest interactions discussed above, are fundamental to the bottom-up construction of these nanoscale devices.

Future Research Directions and Interdisciplinary Opportunities for 2 Ethynyl 5 Methoxybenzaldehyde

Development of Novel Catalytic Systems for Enhanced Transformations

The dual reactivity of the ethynyl (B1212043) and aldehyde moieties in 2-ethynyl-5-methoxybenzaldehyde opens avenues for the development of novel catalytic systems to achieve enhanced and selective transformations. Future research could focus on several key areas:

Selective Functionalization: Designing catalysts that can selectively target either the alkyne or the aldehyde group is a primary challenge. For instance, metal catalysts could be developed for cross-coupling reactions at the alkyne terminus while leaving the aldehyde untouched, or vice versa.

Tandem Catalysis: The proximity of the two functional groups is ideal for tandem catalytic reactions, where a single catalyst or a multi-catalyst system orchestrates a cascade of reactions. An example would be a metal-catalyzed cyclization followed by an organocatalyzed functionalization of the resulting heterocyclic structure.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde or for transformations involving the alkyne could lead to the synthesis of valuable chiral building blocks for the pharmaceutical industry.

Potential catalytic transformations for exploration are outlined in Table 1.

| Functional Group | Reaction Type | Potential Catalyst | Potential Product Class |

| Ethynyl | Sonogashira Coupling | Palladium/Copper | Aryl-substituted alkynes |

| Ethynyl | Click Chemistry (CuAAC) | Copper(I) | 1,2,3-Triazoles |

| Ethynyl | Hydroarylation | Gold/Platinum | Styrenes |

| Aldehyde | Asymmetric Aldol (B89426) Addition | Chiral Organocatalysts | Chiral β-hydroxy aldehydes |

| Aldehyde | Reductive Amination | Nickel/Iridium | Substituted amines |

| Both | Tandem Cyclization/Functionalization | Rhodium/Gold | Functionalized heterocycles |

Exploration in Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. almacgroup.com The application of flow chemistry to the synthesis and transformation of this compound is a promising research direction.

Future investigations could involve:

Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound itself would improve efficiency and safety.

Reaction Optimization: Using automated flow reactors to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) for various transformations of the molecule. vapourtec.com

Hazardous Reactions: The terminal alkyne can undergo energetic reactions. Flow chemistry allows for the safe handling of such reactions by minimizing the reaction volume at any given time. nih.gov The generation of reactive intermediates and their immediate use in a subsequent reaction step within a continuous flow system can be explored. researchgate.net

Integration into Advanced Functional Material Platforms

The ethynyl group is a powerful tool for the synthesis of advanced materials due to its ability to participate in polymerization and "click" reactions. numberanalytics.com This functionality makes this compound a valuable building block for novel materials.

Polymer Synthesis: The compound could be used as a monomer or a functional cross-linker in the synthesis of polymers with tailored properties. For example, polymerization of the alkyne group could lead to conjugated polymers with interesting electronic and optical properties. numberanalytics.comacs.org

Surface Modification: The molecule could be grafted onto surfaces to impart specific functionalities. For instance, the aldehyde group could be used to anchor the molecule to a substrate, while the alkyne group remains available for post-modification via click chemistry.

Functional Networks: The ability of the alkyne to form cross-linked networks could be exploited to create gels or other soft materials with potential applications in areas such as tissue engineering or controlled release systems. acs.org

Expanding the Scope of Bioconjugation and Chemical Biology Applications

Bioconjugation, the linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology. libretexts.org The aldehyde and alkyne groups of this compound are both well-suited for bioconjugation strategies.

"Click" Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. nih.gov This would allow for the attachment of this compound to azide-modified biomolecules such as proteins, nucleic acids, and carbohydrates. sigmaaldrich.com

Aldehyde-Based Ligation: The aldehyde group can react with specific functional groups on proteins, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime linkages. nih.gov This provides an alternative or complementary method for bioconjugation.

Dual-Functional Probes: The molecule could be developed into a dual-functional probe. For example, one functional group could be used to attach to a biomolecule of interest, while the other could be used to attach a reporter molecule (e.g., a fluorophore) or a drug molecule.

Table 2 highlights potential bioconjugation strategies.

| Functional Group | Reaction Partner on Biomolecule | Linkage Formed | Key Advantage |

| Ethynyl | Azide (B81097) | 1,2,3-Triazole | Bioorthogonal, high efficiency |

| Aldehyde | Hydrazide | Hydrazone | Stable linkage |

| Aldehyde | Aminooxy | Oxime | High stability |

| Aldehyde | N-terminal Cysteine | Thiazolidine | Site-specific ligation |

Computational-Driven Discovery and Design of New Derivatives and Reactivities

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thus guiding experimental work.

Derivative Design: Computational methods can be used to design new derivatives of this compound with optimized properties for specific applications. For example, the electronic properties could be tuned by adding different substituents to the aromatic ring to enhance its performance in electronic materials.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to study the mechanisms of potential reactions, helping to understand reactivity and selectivity. nih.gov

Predicting Spectroscopic Properties: Computational tools can predict spectroscopic data (e.g., NMR, IR) for novel derivatives, aiding in their characterization.

Q & A

Q. What are the key synthetic routes for preparing 2-Ethynyl-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing 5-methoxybenzaldehyde derivatives with ethynyl groups via Sonogashira coupling or nucleophilic substitution. For example, ethynylation of 5-methoxy-2-iodobenzaldehyde using trimethylsilylacetylene followed by deprotection yields the target compound. Optimize reaction conditions by controlling catalyst loading (e.g., Pd/Cu systems), temperature (60–80°C), and solvent polarity (e.g., THF/DMF mixtures) to enhance yield . Monitor progress via TLC or GC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm in -NMR) and ethynyl group (sharp singlet at δ 2.5–3.0 ppm for terminal alkynes).

- IR : Identify aldehyde C=O stretch (~1700 cm) and ethynyl C≡C stretch (~2100 cm).

- Mass Spectrometry : Verify molecular ion peak ([M] at m/z ≈ 174.1) and fragmentation patterns.

Cross-reference data with analogs like 2-Ethoxy-5-fluoro-3-methylbenzaldehyde for substituent effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent aldehyde oxidation or ethynyl group degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How do substituent positions (e.g., ethynyl vs. methoxy) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethynyl group acts as a directing moiety in Pd-catalyzed reactions, enabling regioselective C–H functionalization. Compare with analogs like 4-Methoxy-5-fluoro-2-methylbenzaldehyde to assess electronic effects: electron-withdrawing substituents (e.g., –F) reduce aldehyde reactivity, while electron-donating groups (e.g., –OCH) enhance nucleophilic addition rates. Use DFT calculations to model charge distribution and predict reaction sites .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Implement:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for aldehyde stability in media.

- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to rule out byproduct interference.

- Meta-Analysis : Cross-reference datasets from analogs like 5-Fluoro-2-methoxybenzaldehyde to identify structure-activity trends .

Q. How can the ethynyl group in this compound be leveraged for click chemistry applications?

- Methodological Answer : The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Optimize reaction parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.